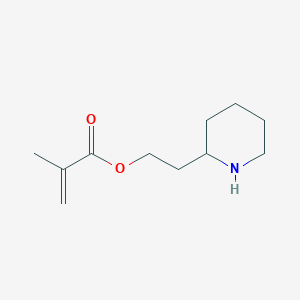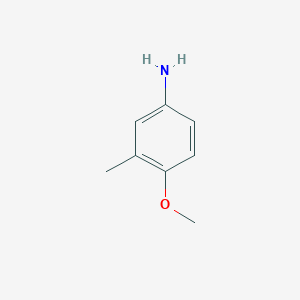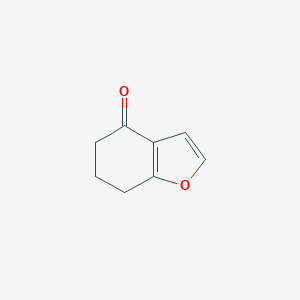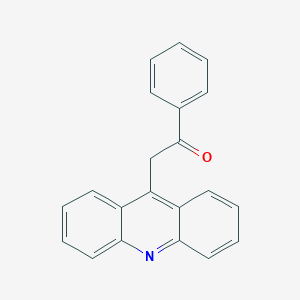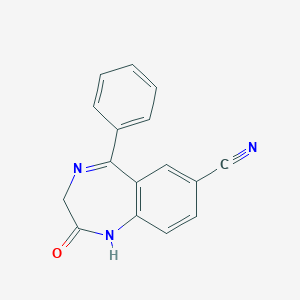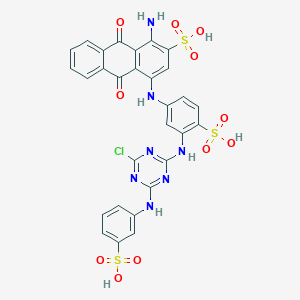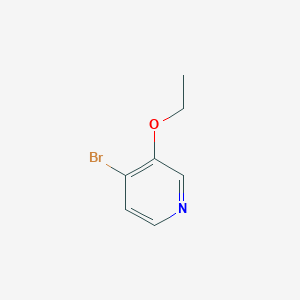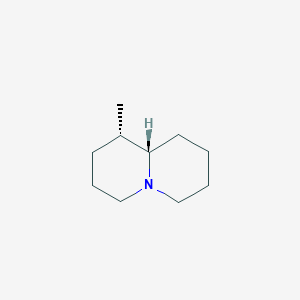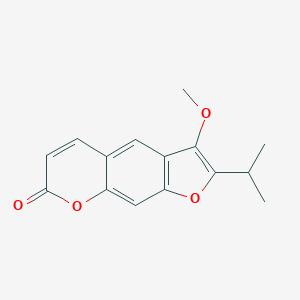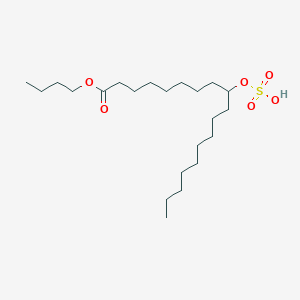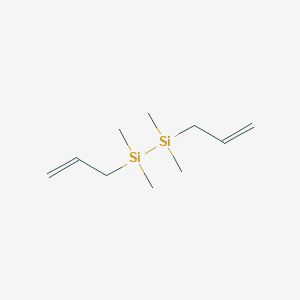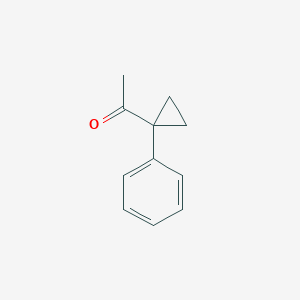
1-(1-苯基环丙基)乙酮
描述
“1-(1-Phenylcyclopropyl)ethanone” is a chemical compound with the molecular formula C11H12O . It’s primarily used for research and development purposes .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-(1-Phenylcyclopropyl)ethanone”, a related compound, “1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one”, is synthesized via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-Phenylcyclopropyl)ethanone” can be found in databases like PubChem . These properties include molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and more .科学研究应用
Pharmaceutical Testing
“1-(1-Phenylcyclopropyl)ethanone” is used in pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing .
Synthesis of Cyclopropanes
This compound is used in the synthesis of different cyclopropanes . Variations of the cyclopropane core structure were synthesized from 1-phenylcyclopropanol, creating species ideal for palladium cross-coupling reactions .
Palladium Cross-Coupling Reactions
“1-(1-Phenylcyclopropyl)ethanone” is used in palladium cross-coupling reactions . These reactions are crucial in the formation of complex organic compounds .
Synthesis of Tetra-Substituted Alkenes
The compound is used in the synthesis of tetra-substituted alkenes . The method involves the use of Grignard reagent and stoichiometric amounts of titanium isopropoxide .
Formation of Vinyl Cyclopropanes
“1-(1-Phenylcyclopropyl)ethanone” is used in the formation of vinyl cyclopropanes containing an amide moiety . This allows a variety of different amines to be coupled to two different cyclopropanes .
Palladium Catalysed Cyclisation
This compound is used in a palladium catalysed cyclisation, Heck reaction, carbonylation cascade . This allows the core cyclic structure of the stemona alkaloids to be obtained in a single reaction vessel .
安全和危害
属性
IUPAC Name |
1-(1-phenylcyclopropyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9(12)11(7-8-11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHJMKJKWIOTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482721 | |
| Record name | 1-(1-phenylcyclopropyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylcyclopropyl)ethanone | |
CAS RN |
1007-71-2 | |
| Record name | 1-(1-phenylcyclopropyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the synthetic applications of 1-(1-phenylcyclopropyl)ethanone derivatives in organic chemistry?
A1: Recent research highlights the use of 1-(1-phenylcyclopropyl)ethanone derivatives in synthesizing various heterocyclic compounds. For instance, reacting 2-aryl-1-(1-phenylcyclopropyl)ethanones with allenic esters in the presence of TMSOTf (Trimethylsilyl trifluoromethanesulfonate) yields 6-methyl-3a,7-diaryl-3,3a-dihydro-2H-benzofuran-4-one derivatives []. This reaction proceeds through a Lewis acid-mediated mechanism. Furthermore, reacting 1-cyclopropyl-2-arylethanones with ethyl acetoacetate under TMSOTf mediation produces 2,3-dihydrobenzofuran-4-ol and dihydrofuro[2,3-h]chromen-2-one derivatives []. This multi-step reaction involves a cyclopropane ring-opening, aldol reactions, transesterification, dehydration, and aromatization. Additionally, using bismuth(III) trifluoromethanesulfonate chloride (Bi(OTf)2Cl) as a catalyst and reacting 1-cyclopropyl-2-arylethanones with methyl acrylate provides access to 7-aryl-3,5,6,7-tetrahydro-2H-benzofuran-4-one and 5-aryl-3,5,6,7-tetrahydro-2H-benzofuran-4-one derivatives [].
Q2: Can you elaborate on the reaction mechanism involved in the formation of benzofuran derivatives from 1-cyclopropyl-2-arylethanones and allenic esters?
A2: While the provided research [] doesn't delve into detailed mechanistic studies, it proposes a plausible pathway. The reaction likely initiates with the Lewis acid (TMSOTf) activating the allenic ester, facilitating nucleophilic attack by the enolate generated from 1-cyclopropyl-2-arylethanone. This attack is followed by a series of intramolecular cyclizations and rearrangements, ultimately leading to the formation of the observed benzofuran derivatives. Further investigations, including isotopic labeling and computational studies, would be necessary to confirm the exact mechanistic details.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

